5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-(4-methylsulfanylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(11(15)16)12-13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGNLMCAHAMCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)SC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylthio)phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially yielding amines or alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for developing new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, antifungal, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The methylthio group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antitumor activity, as seen in NCI-H522 lung cancer cell inhibition (GP = 68.09–70.01%) .
- Electron-donating groups (-SMe, -OMe) may improve metal-binding capacity due to increased electron density .
- Polar substituents (-SO₂NH₂) enhance aqueous solubility, advantageous for drug formulation .
Heterocyclic vs. Aromatic Substituents
Replacing the phenyl ring with heterocycles significantly alters bioactivity:
- Thiazole derivatives : 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid inhibits NCI-H522 cells by 40% (GP = 62.47%) .
Carboxylic Acid Derivatives
Insights :
- Carboxamides are synthetically versatile, enabling targeted drug design .
- Metal complexes leverage the carboxylic acid’s chelating ability for materials science applications .
Structural and Crystallographic Comparisons
Crystallographic data for triazole derivatives are frequently resolved using SHELX software . For example:
Table 3: Anticancer Activity of Selected Triazole Derivatives
Biological Activity
5-Methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1094373-30-4) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties based on recent research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10N4O2S
- Molecular Weight : 238.27 g/mol
- CAS Number : 1094373-30-4
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing promising results in several areas:
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds against common bacterial strains, this compound demonstrated notable effectiveness against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antifungal Activity
The antifungal efficacy of the compound was assessed against various fungal pathogens. The compound showed significant inhibition of fungal growth in vitro.
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 20 | 32 µg/mL |
| Aspergillus niger | 16 | 64 µg/mL |
These findings highlight the potential of this triazole derivative in treating fungal infections .
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole derivatives. For instance, Alizadeh et al. synthesized a series of triazole compounds and evaluated their antibacterial and antifungal activities. Their findings support the notion that modifications on the triazole ring can enhance biological activity .
In another study focusing on structural modifications, derivatives with varying substituents at the phenyl ring were synthesized. The results indicated that specific substitutions significantly increased both antimicrobial and anticancer activities .
Q & A
Q. Basic
- X-ray crystallography : Resolves bond lengths (e.g., triazole C–N = 1.31–1.34 Å) and dihedral angles between the triazole and phenyl rings, critical for conformational analysis .
- NMR : H NMR (δ 2.5 ppm for methylthio group; δ 8.1–8.3 ppm for triazole protons) and C NMR (δ 165–170 ppm for carboxylic acid) confirm substituent positions .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm and triazole ring vibrations at 1450–1600 cm .
How is the compound screened for biological activity, and what models are used?
Q. Basic
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC determination .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
How do substituents like methylthio and carboxylic acid impact structure-activity relationships (SAR)?
Q. Advanced
- Methylthio group : Enhances lipophilicity (logP ↑ by ~0.5 units), improving membrane permeability and bioavailability .
- Carboxylic acid : Enables salt formation (e.g., sodium salts) for solubility tuning. Derivatives (esters, amides) show varied activity; methyl esters exhibit 2–3× higher antifungal potency .
- Electron-withdrawing effects : The methylthio group’s +M effect stabilizes the triazole ring, influencing binding to hydrophobic enzyme pockets .
What computational strategies predict reactivity and target interactions?
Q. Advanced
- DFT calculations : Optimize transition states for cycloaddition (activation energy ~25 kcal/mol) and predict regioselectivity .
- Molecular docking : AutoDock Vina identifies potential binding modes with CYP450 isoforms (e.g., CYP3A4, ∆G = −8.2 kcal/mol) .
- MD simulations : Assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .
How can contradictory bioactivity data across studies be systematically addressed?
Q. Advanced
- Meta-analysis : Compare IC values from ≥3 independent studies (e.g., antifungal activity ranges from 1.2–15 µM due to assay variations) .
- Dose-response normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs : Test derivatives (e.g., 5-ethyl or 5-trifluoromethyl) to isolate substituent effects .
What strategies improve regioselectivity in triazole ring formation?
Q. Advanced
- Catalyst screening : Ru(II) catalysts favor 1,5-disubstituted triazoles, while Cu(I) yields 1,4-products .
- Solvent effects : DMF increases polarity, enhancing CuAAC rate by 40% compared to THF .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) with >90% regioselectivity .
What mechanisms underlie its interactions with cytochrome P450 enzymes?
Q. Advanced
- Competitive inhibition : Triazole nitrogen coordinates with heme iron (K = 0.8 µM for CYP2C9) .
- Metabolite profiling : LC-MS identifies hydroxylated derivatives (m/z 289 → 305) as major metabolites .
- Crystallography : Resolve binding poses in CYP3A4 (PDB 1TQN) to guide toxicity predictions .
How can stability and degradation pathways be characterized under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose to pH 1–13 (37°C, 24 h); observe hydrolysis of the methylthio group at pH >10 .
- LC-MS/MS : Quantify degradation products (e.g., sulfoxide derivatives) .
- Accelerated stability testing : 40°C/75% RH for 6 months; track potency loss via HPLC .
What multi-step synthetic approaches enable modular functionalization?
Q. Advanced
- Protecting groups : Use tert-butyl esters for carboxylic acid protection during triazole formation .
- Click chemistry : Post-functionalize via Sonogashira coupling (e.g., alkynyl side chains for bioconjugation) .
- Solid-phase synthesis : Immobilize intermediates on Wang resin for high-throughput library generation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
